molecular formula C6H4I2O B3025038 3,5-Diiodophenol CAS No. 20981-79-7

3,5-Diiodophenol

Cat. No. B3025038
CAS RN: 20981-79-7
M. Wt: 345.9 g/mol
InChI Key: KYRNAIDRKAWDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3,5-Diiodophenol consists of a phenol group with two iodine atoms attached at the 3rd and 5th positions . The molecular weight is 345.91 .


Physical And Chemical Properties Analysis

3,5-Diiodophenol is a powder at room temperature . It has a molecular weight of 345.91 . The InChI key is KYRNAIDRKAWDLJ-UHFFFAOYSA-N .

Scientific Research Applications

Chemical and Pharmacological Research

3,5-Diiodophenol, like other phenolic compounds, has attracted significant attention in pharmacological research. Phenolic acids, such as Chlorogenic Acid (CGA), have shown a range of biological and pharmacological effects including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities (Naveed et al., 2018). These findings suggest a potential for similar compounds like 3,5-Diiodophenol in therapeutic applications.

Electroactive Polymer Research

The electro-oxidative polymerization of phenols, including derivatives similar to 3,5-Diiodophenol, is an area of interest in polymer research. For instance, the polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) indicates the potential of such compounds in creating semi-conductive materials (Yamamoto et al., 1992).

Plant Growth and Ethylene Production

In plant biology, 3,5-diiodo-4-hydroxybenzoic acid (DIHB), structurally related to 3,5-Diiodophenol, has been studied for its impact on the root growth of cress seedlings and its influence on ethylene production (Robert et al., 2004). This suggests that 3,5-Diiodophenol could have applications in agricultural research and plant growth regulation.

Synthetic Chemistry and Coupling Reactions

3,5-Diiodophenol derivatives have been observed to undergo non-radical ortho-ortho phenolic coupling, which is significant in synthetic chemistry (Bell et al., 1997). Such reactions are crucial for creating complex organic compounds, potentially useful in various chemical synthesis applications.

Cell Growth and Apoptosis Studies

In medical research, compounds related to 3,5-Diiodophenol have been explored for their roles in cell growth and apoptosis. For instance, studies involving apoptosis inducers in phenolic compounds have implications for anticancer drug research (Cai et al., 2006). This opens avenues for 3,5-Diiodophenol in similar pharmacological studies.

Safety and Hazards

3,5-Diiodophenol is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound and to ensure adequate ventilation .

properties

IUPAC Name

3,5-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRNAIDRKAWDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573449
Record name 3,5-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodophenol

CAS RN

20981-79-7
Record name 3,5-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodophenol
Reactant of Route 2
Reactant of Route 2
3,5-Diiodophenol
Reactant of Route 3
Reactant of Route 3
3,5-Diiodophenol
Reactant of Route 4
3,5-Diiodophenol
Reactant of Route 5
Reactant of Route 5
3,5-Diiodophenol
Reactant of Route 6
3,5-Diiodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.